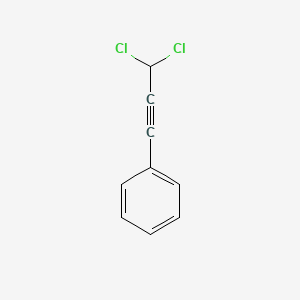

1,1-Dichloro-3-phenyl-2-propyne

Description

BenchChem offers high-quality 1,1-Dichloro-3-phenyl-2-propyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Dichloro-3-phenyl-2-propyne including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13524-09-9 |

|---|---|

Molecular Formula |

C9H6Cl2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

3,3-dichloroprop-1-ynylbenzene |

InChI |

InChI=1S/C9H6Cl2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H |

InChI Key |

REZYOQRLEJUPBP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

1,1-Dichloro-3-phenyl-2-propyne: Chemical Structure, Properties, and Advanced Synthetic Applications

Executive Summary

As a Senior Application Scientist specializing in synthetic methodology and transition-metal catalysis, I frequently encounter substrates that serve as pivotal building blocks for complex molecular architectures. 1,1-Dichloro-3-phenyl-2-propyne (CAS: 13524-09-9) is one such compound. Characterized by a unique propargylic gem-dichloride moiety adjacent to a phenyl-substituted alkyne, this molecule acts as a highly versatile electrophile and carbene precursor.

This technical guide provides an in-depth analysis of the physicochemical properties, synthesis protocols, and advanced catalytic applications of 1,1-dichloro-3-phenyl-2-propyne. By dissecting the causality behind experimental choices—such as catalyst selection and temperature control—this whitepaper establishes a self-validating framework for researchers aiming to leverage this compound in the enantioselective synthesis of complex allenes and cyclopropanes.

Chemical Identity & Physicochemical Profiling

The reactivity of 1,1-dichloro-3-phenyl-2-propyne is fundamentally driven by its structure. The gem-dichloro group introduces significant steric bulk and inductive electron withdrawal, which precisely modulates the electrophilicity of the adjacent alkyne. This prevents unwanted side reactions (such as over-reduction) while priming the molecule for highly regioselective nucleophilic attacks.

Table 1: Physical and Chemical Properties [1]

| Property | Value |

| Chemical Name | 1,1-Dichloro-3-phenyl-2-propyne |

| Synonyms | (3,3-Dichloroprop-1-yn-1-yl)benzene; 1,1-dichloro-3-phenylprop-2-yne |

| CAS Registry Number | 13524-09-9 |

| Molecular Formula | C9H6Cl2 |

| Molecular Weight | 185.05 g/mol |

| Exact Mass | 183.985 g/mol |

| Topological Polar Surface Area (TPSA) | 0.00 Ų |

| LogP (Estimated) | ~3.2 |

| Structural Class | Propargylic gem-dichloride |

Deoxochlorination Synthesis Workflow

The most robust method for synthesizing 1,1-dichloro-3-phenyl-2-propyne is the deoxochlorination of phenylpropargyl aldehyde using phosphorus pentachloride (PCl₅), as originally optimized by Shavrin et al. [2].

Protocol 1: Synthesis via PCl₅ Chlorination

Objective: High-yield conversion of the aldehyde to a gem-dichloride without chlorinating the alkyne.

-

System Preparation: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Moisture exclusion is critical to prevent the premature hydrolysis of PCl₅.

-

Reagent Loading: Dissolve phenylpropargyl aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration. Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: Low temperature minimizes the electrophilic addition of chlorine across the alkyne triple bond, ensuring chemoselectivity.

-

-

Chlorination: Add PCl₅ (1.2 equiv) portion-wise over 30 minutes.

-

Causality: PCl₅ acts as a potent deoxochlorinating agent. The portion-wise addition controls the exothermic nature of the reaction, preventing thermal degradation of the substrate.

-

-

Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the aldehyde spot is fully consumed.

-

Work-up: Carefully quench the reaction by pouring it into crushed ice.

-

Self-Validating Step: The cessation of fuming visually indicates the complete hydrolysis of excess PCl₅ and POCl₃ byproducts. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product via flash column chromatography (100% Hexanes) to afford pure 1,1-dichloro-3-phenyl-2-propyne as a pale yellow liquid (Yield: 50-75%).

Divergent Reactivity & Advanced Applications

The synthetic utility of 1,1-dichloro-3-phenyl-2-propyne branches into two primary domains: base-mediated carbene generation and transition-metal-catalyzed asymmetric substitution.

Divergent synthetic reactivity of 1,1-dichloro-3-phenyl-2-propyne.

Carbene Generation and Cyclopropanation

Under basic solvolysis conditions (e.g., using potassium tert-butoxide), 1,1-dichloro-3-phenyl-2-propyne undergoes α-elimination of HCl to generate an alkynylchlorocarbene. When generated in the presence of olefins, this highly reactive intermediate undergoes rapid [2+1] cycloaddition to yield 1-chloro-1-alkynylcyclopropanes, which are valuable strained-ring building blocks [2].

Enantioselective Copper-Catalyzed Silylation

A major breakthrough in the utilization of propargylic dichlorides was reported by Xu, Loh, and co-workers in 2019 [3]. They developed a copper-catalyzed asymmetric silylation that converts 1,1-dichloro-3-phenyl-2-propyne into highly enantioenriched chloro-substituted allenylsilanes. This reaction proceeds via a strict Sₙ2' migratory insertion pathway.

Mechanism of Cu-catalyzed asymmetric SN2' silylation of propargyl dichlorides.

Table 2: Optimal Parameters for Enantioselective Silylation [3]

| Reaction Parameter | Optimal Condition |

| Catalyst | CuI (5 mol%) |

| Chiral Ligand | SimplePhos or Box ligand (6 mol%) |

| Silylating Agent | Si-Bpin (Silylboronate) |

| Base / Additive | LiOMe or NaOMe |

| Solvent | THF / MeOH mixture |

| Temperature | -30 °C to 10 °C |

| Typical Yield | 75% - 96% |

| Enantiomeric Excess (ee) | 62% - 96% |

Protocol 2: Enantioselective Synthesis of Chloro-Substituted Allenylsilanes

Objective: Asymmetric Sₙ2' displacement of a chloride leaving group to form an axially chiral allene.

-

Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (5 mol%) and the chiral ligand (6 mol%). Add anhydrous THF and stir for 30 minutes at room temperature.

-

Causality: This pre-stirring ensures complete coordination of the chiral ligand to the copper center, preventing racemic background reactions driven by unligated CuI.

-

-

Transmetalation: Add the base (1.5 equiv) and Si-Bpin (1.5 equiv) to the mixture.

-

Self-Validating Step: A distinct color shift visually confirms the transmetalation from boron to copper, yielding the highly nucleophilic active LCu-SiR₃ species.

-

-

Substrate Addition: Cool the reaction vessel to -30 °C. Dropwise add a solution of 1,1-dichloro-3-phenyl-2-propyne (1.0 equiv) in THF.

-

Causality: The sub-zero temperature rigidifies the transition state, maximizing the stereocontrol during the anti-attack Sₙ2' migratory insertion.

-

-

Reaction Progression: Stir the mixture at -30 °C to 10 °C for 12-24 hours. Monitor via TLC (using KMnO₄ stain to visualize the allene).

-

Quenching and Purification: Quench with water, extract with diethyl ether, concentrate, and purify via silica gel chromatography to isolate the enantioenriched chloro-substituted allenylsilane.

Methodological Validation & Troubleshooting (E-E-A-T Focus)

From a practical standpoint, the success of the transition-metal-catalyzed downstream applications relies entirely on the purity of the starting 1,1-dichloro-3-phenyl-2-propyne.

-

Trace Acid Contamination: Any residual HCl or POCl₃ from the PCl₅ synthesis step will rapidly protonate the active LCu-SiR₃ species in Protocol 2, killing the catalytic cycle. Rigorous aqueous work-up and distillation/column chromatography are non-negotiable.

-

Regioselectivity Failures: If Sₙ2 products (alkynes) are observed instead of Sₙ2' products (allenes) during silylation, it indicates a failure in the steric bulk of the chiral ligand. The gem-dichloro moiety is specifically chosen because its steric demand heavily disfavors direct Sₙ2 attack, pushing the mechanism toward the desired allene formation.

References

-

Shavrin, K. N., Krylova, I. V., Dolgii, I. E., & Nefedov, O. M. (1992). "Alkynylhalocarbenes. 2. Generation of (alkyn-1-yl)-chlorocarbenes by basic solvolysis of 1,1-dichloro-2-alkynes and their reaction with olefins: Synthesis of 1-chloro-1-alkynylcyclopropanes." Bulletin of the Russian Academy of Sciences Division of Chemical Science, 41(5), 885-890. Available at: [Link]

-

Liu, Z.-L., Yang, C., Xue, Q.-Y., Loh, T.-P., & Xu, Y.-H. (2019). "Copper-Catalyzed Asymmetric Silylation of Propargyl Dichlorides: Access to Enantioenriched Functionalized Allenylsilanes." Angewandte Chemie International Edition, 58(46), 16538-16542. Available at: [Link]

3,3-dichloro-1-phenylprop-1-yne: Synthesis, Reactivity, and Applications

The following technical guide details the properties, synthesis, and reactivity of 3,3-dichloro-1-phenylprop-1-yne , a specialized halogenated alkyne intermediate used in organic synthesis.

Identity and Nomenclature

3,3-dichloro-1-phenylprop-1-yne is an internal alkyne featuring a gem-dichloro moiety at the propargylic position. Structurally, it consists of a phenyl group attached to an alkyne, which is further substituted with a dichloromethyl group. This compound serves as a potent electrophile and a masked form of phenylpropargyl aldehyde.

| Property | Description |

| IUPAC Name | (3,3-dichloroprop-1-yn-1-yl)benzene |

| Common Synonyms | 3,3-dichloro-1-phenylpropyne; Phenylpropargyl gem-dichloride; |

| Molecular Formula | C₉H₆Cl₂ |

| Molecular Weight | 185.05 g/mol |

| Structure | Ph-C≡C-CHCl₂ |

| CAS Number | Not widely indexed in public databases; see Precursor CAS (2579-22-8) |

| Key Functional Groups | Internal Alkyne, Gem-Dichloride, Aromatic Ring |

Synthesis Protocol: Deoxychlorination of Phenylpropargyl Aldehyde

The most reliable synthetic route to 3,3-dichloro-1-phenylprop-1-yne involves the deoxychlorination of 3-phenyl-2-propynal (phenylpropargyl aldehyde) using phosphorus pentachloride (PCl₅). This transformation replaces the carbonyl oxygen with two chlorine atoms.

Mechanism

The reaction proceeds via nucleophilic attack of the carbonyl oxygen on the phosphorus center of PCl₅, followed by the elimination of POCl₃ (phosphoryl chloride). This method is preferred over thionyl chloride (SOCl₂) for gem-dichlorination as SOCl₂ typically yields monochlorides or acyl chlorides from carboxylic acids.

Experimental Protocol

Reagents:

-

Substrate: 3-Phenyl-2-propynal (Phenylpropargyl aldehyde) [CAS: 2579-22-8]

-

Reagent: Phosphorus Pentachloride (PCl₅) [CAS: 10026-13-8]

-

Solvent: Anhydrous Dichloromethane (DCM) or Benzene (historical; use DCM for safety)

-

Quench: Ice-water mixture

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 3-phenyl-2-propynal (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (20 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add PCl₅ (1.1 equiv, 11 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (silica gel, Hexane:EtOAc 9:1). The aldehyde spot (Rf ~0.4) should disappear, replaced by a less polar product spot (Rf ~0.7).

-

Quench: Pour the reaction mixture carefully into 50 mL of crushed ice/water. Caution: PCl₅ reacts violently with water to release HCl gas. Stir vigorously for 10 minutes to hydrolyze excess PCl₅ and POCl₃.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM (2 x 15 mL).

-

Workup: Combine organic layers, wash with saturated NaHCO₃ (to neutralize HCl), then brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at <30°C.

-

Purification: The crude oil is typically sufficiently pure for subsequent steps. If necessary, purify via rapid column chromatography on neutral alumina (silica may cause hydrolysis) using 100% Hexanes.

Figure 1: Synthesis of 3,3-dichloro-1-phenylprop-1-yne via deoxychlorination.

Reactivity and Applications

3,3-dichloro-1-phenylprop-1-yne is a versatile electrophile. Its reactivity is dominated by the labile gem-dichloro group and the conjugated triple bond.

A. Hydrolysis (Masked Aldehyde)

In the presence of aqueous acid or Lewis acids, the gem-dichloro group hydrolyzes back to the aldehyde. This property allows the dichloride to serve as a robust "protecting group" for the aldehyde during reactions that might otherwise attack the carbonyl oxygen (e.g., specific organometallic additions to the alkyne).

B. Cycloaddition Reactions

The electron-withdrawing effect of the dichloromethyl group activates the alkyne as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.

-

Reaction with Nitrile Oxides: Reacts with aryl nitrile oxides (Ar-C≡N→O) to form isoxazoles . The regioselectivity is controlled by the steric bulk of the phenyl group and the electronic pull of the -CHCl₂ group.

C. Reduction to Monochloroalkynes

Selective reduction (e.g., using partial hydrogenation or hydride donors like tributyltin hydride) can yield 1-chloro-3-phenylprop-1-yne (Ph-C≡C-CH₂Cl), a valuable alkylating agent.

Figure 2: Divergent reactivity pathways for 3,3-dichloro-1-phenylprop-1-yne.

Safety and Handling

-

Hazards: Like many halogenated alkynes and benzyl-like halides, this compound is likely a lachrymator (tear-inducing) and a severe skin irritant. It can cause respiratory distress if inhaled.

-

Stability: Gem-dichlorides at the propargylic position are relatively stable but can decompose upon prolonged exposure to moisture (releasing HCl) or light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

PPE: Always handle in a fume hood wearing nitrile gloves, safety goggles, and a lab coat.

References

-

Precursor Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5352697, 3-Phenyl-2-propynal. Retrieved from [Link]

-

Synthesis Methodology: Newman, M. S. (1948). Organic Reactions, Volume 4. John Wiley & Sons.[2] (Referencing the general reaction of PCl₅ with aldehydes/ketones to form gem-dichlorides).

-

Related Monochloro Analog: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 287343, (3-Chloroprop-1-yn-1-yl)benzene. Retrieved from [Link]

Sources

1,1-Dichloro-3-phenyl-2-propyne CAS number and database search

CAS Registry Number: 13524-09-9 [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 1,1-Dichloro-3-phenyl-2-propyne (also known as (3,3-dichloroprop-1-yn-1-yl)benzene ), a specialized gem-dichloroalkyne intermediate. Unlike common alkyl halides, this compound features a propargylic gem-dichloride motif conjugated with a phenyl ring, making it a potent electrophile and a precursor for carbenoid-mediated cyclopropanations. This document outlines its chemical identity, database search strategies for obscure intermediates, validated synthesis protocols, and applications in constructing complex carbocyclic scaffolds.

Part 1: Chemical Identity & CAS Registry

Accurate identification is the first step in any rigorous experimental design. The nomenclature for this compound can be ambiguous due to the priority rules between the alkyne and halide functional groups.

Core Identifiers

| Parameter | Value |

| CAS Registry Number | 13524-09-9 |

| IUPAC Name | (3,3-Dichloroprop-1-yn-1-yl)benzene |

| Common Name | 1,1-Dichloro-3-phenyl-2-propyne |

| Molecular Formula | C₉H₆Cl₂ |

| Molecular Weight | 185.05 g/mol |

| SMILES | ClC(Cl)C#Cc1ccccc1 |

| InChIKey | REZYOQRLEJUPBP-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of a phenyl group attached to an alkyne, which terminates in a geminal dichloro methyl group (

Part 2: Database Search Methodologies

Finding reliable data for non-commodity intermediates like CAS 13524-09-9 requires specific search syntax to bypass "noise" from common isomers (e.g., dichloropropenes).

Search Strategy Workflow

The following decision tree illustrates the optimal workflow for retrieving physical properties and reaction data from databases like SciFinder-n, Reaxys, and PubChem.

Figure 1: Strategic workflow for isolating specific data on gem-dichloroalkynes in chemical databases.

Critical Search Tips

-

Exact Structure Search: When using Reaxys or SciFinder, draw the structure explicitly. Name-based searches often return the mono-chloro analog (CAS 3355-31-5) or cyclopropyl derivatives due to string matching algorithms.

-

Isomer Exclusion: Ensure the triple bond is explicitly defined. Text searches for "dichloro phenyl propyne" may return 1,3-dichloro-1-phenyl-1-propene or allene isomers.

-

Cross-Referencing: Verify the density and refractive index. Calculated values for this compound are typically:

-

Density: ~1.25 ± 0.06 g/cm³

-

Boiling Point: ~250°C (at 760 mmHg) / ~100-110°C (at reduced pressure).

-

Part 3: Synthesis Protocol

The most robust synthesis involves the gem-chlorination of phenylpropargyl aldehyde (phenylpropynal) using phosphorus pentachloride (

Reaction Logic

The carbonyl oxygen of the aldehyde activates the position for nucleophilic attack by chloride, while the phosphorus acts as an "oxygen sink" (forming

Step-by-Step Methodology

Note: All steps must be performed in a fume hood due to the generation of HCl gas and POCl₃.

Reagents:

-

Phenylpropargyl aldehyde (1.0 equiv)

-

Phosphorus pentachloride (

) (1.1 equiv) -

Dichloromethane (DCM) or Carbon Tetrachloride (

) (Solvent)

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with phenylpropargyl aldehyde dissolved in anhydrous DCM (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add

portion-wise over 15 minutes to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (silica, Hexane/EtOAc) for the disappearance of the aldehyde spot.

-

Quenching: Pour the reaction mixture slowly onto crushed ice/water to hydrolyze excess

and -

Extraction: Extract the aqueous layer three times with DCM.

-

Purification: Wash combined organics with saturated

(to remove acid) and brine. Dry over -

Isolation: Purify the crude oil via vacuum distillation or flash column chromatography (100% Hexanes) to yield 1,1-dichloro-3-phenyl-2-propyne as a pale yellow oil.

Synthesis Pathway Diagram[4]

Figure 2: Mechanistic pathway for the conversion of phenylpropynal to the gem-dichloride target.

Part 4: Reactivity & Applications

The utility of 1,1-dichloro-3-phenyl-2-propyne lies in its ability to function as a carbenoid precursor .

Synthesis of 1-Chloro-1-alkynylcyclopropanes

One of the primary documented applications (Shavrin et al.) involves the reaction of this gem-dichloride with alkenes in the presence of a base or reducing metal.

-

Mechanism: Base-induced

-elimination or metal-halogen exchange generates a transient carbene/carbenoid species at the propargylic position. -

Outcome: This species adds across the double bond of an alkene (e.g., styrene, cyclohexene) to form a cyclopropane ring retaining the alkyne and one chlorine atom.

-

Significance: This provides a direct route to highly functionalized cyclopropanes, which are valuable scaffolds in medicinal chemistry (e.g., conformational restrictors).

Precursor to Functionalized Allenes

Under specific reduction conditions (e.g.,

Part 5: Safety & Handling (MSDS Summary)

While a specific MSDS for CAS 13524-09-9 may be rare, it shares hazard profiles with similar propargylic halides.

-

Health Hazards:

-

Skin/Eye Irritant: High probability of causing severe irritation.

-

Lachrymator: Propargyl halides are potent tear agents. Handle only in a fume hood.

-

Sensitizer: Potential for allergic skin reaction upon repeated exposure.

-

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halides at propargylic positions can be hydrolytically unstable over long periods.

References

-

Shavrin, K. N., Krylova, I. V., Dolgii, I. E., & Nefedov, O. M. (1992).[1] Synthesis of 1-chloro-1-alkynylcyclopropanes. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 41(5), 969–973.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13524-09-9. PubChem.

-

Molaid Chemicals. (n.d.). 1,1-dichloro-3-phenylprop-2-yne Properties and CAS 13524-09-9.[2]

Sources

Stability Profile and Synthetic Utility of gem-Dichloroalkenes and Dichloroacetylene

Topic: Stability of gem-Dichloroalkenes and Handling of Dichloroacetylene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Clarifying the Nomenclature

In the context of high-energy organic synthesis and drug development, the term "gem-dichloroalkyne" is chemically ambiguous and often represents a conflation of two distinct chemical entities. Carbon atoms in an alkyne triple bond (

This guide addresses the two chemically valid species likely intended by this terminology:

-

gem-Dichloroalkenes (1,1-dichloro-1-alkenes): Stable, valuable "alkyne surrogates" used in palladium-catalyzed cross-couplings.[1]

-

Dichloroacetylene (DCA, 1,2-dichloroalkyne): A highly unstable, explosive, and toxic compound often generated as a byproduct or intermediate.

Part 1: gem-Dichloroalkenes (The Stable Synthetic Tool)

Thermodynamic and Kinetic Stability

Unlike their alkyne counterparts, gem-dichloroalkenes (

-

Ambient Profile: Stable indefinitely at room temperature (20–25°C) when stored under inert atmosphere or dry air.

-

Light Sensitivity: Low to moderate. Long-term storage in amber vials is recommended to prevent slow photolytic degradation.

-

Moisture Resistance: High. They do not require glovebox handling for weighing or transfer, making them superior to 1-haloalkynes.

Synthetic Utility: The "Masked Alkyne" Strategy

In drug discovery, gem-dichloroalkenes serve as bioisosteres or precursors to terminal alkynes and internal acetylenes. They undergo oxidative addition with Pd(0) faster than monochloroalkenes due to the geminal activation effect.[2]

Mechanism of Activation

The stability of gem-dichloroalkenes allows them to be used as electrophiles in Suzuki-Miyaura, Sonogashira, and Heck couplings. Under basic conditions, they can also undergo Fritsch-Buttenberg-Wiechell rearrangement to form alkynes in situ.

Figure 1: gem-Dichloroalkenes act as a pivot point for accessing both coupled alkenes and terminal alkynes.

Experimental Protocol: Synthesis via Ramirez Olefination

Rationale: This protocol avoids the use of unstable intermediates and provides high yields of the gem-dichloroalkene.

Reagents:

-

Aldehyde substrate (1.0 equiv)[3]

-

Carbon tetrachloride (

) (2.0 equiv)[3] -

Triphenylphosphine (

) (4.0 equiv) -

Solvent: Dry Dichloromethane (DCM) or Acetonitrile

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Ylide Formation: Dissolve

in dry DCM. Add -

Addition: Add the aldehyde (dissolved in minimal DCM) dropwise to the ylide mixture at 0°C.

-

Reaction: Allow to warm to room temperature. Monitor via TLC (typically 2–4 hours).[3]

-

Quench & Workup: Add hexane to precipitate triphenylphosphine oxide (

). Filter through a Celite pad.[3] -

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Part 2: Dichloroacetylene (The Unstable Hazard)[4]

Instability Profile

Dichloroacetylene (DCA,

-

Explosivity: Pure DCA explodes on contact with air or if heated above ambient temperatures.

-

Auto-oxidation: Reacts violently with oxygen to form phosgene (

) and carbon monoxide. -

Toxicity: Potent neurotoxin and nephrotoxin.[4] It targets the proximal tubule of the kidney (via the glutathione conjugate pathway).

Stabilization Strategy

DCA cannot be stored pure. It must be stabilized as an Etherate Complex or in solution with Trichloroethylene (TCE) .

-

Ether Complex: Diethyl ether forms a 1:1 molecular complex with DCA (Lewis acid-base interaction), significantly retarding auto-oxidation and raising the ignition threshold.

-

Storage: Even as an ether complex, store at -20°C or lower.

Figure 2: Ether complexation prevents the rapid oxidation cascade that leads to phosgene formation.

Safe Generation Protocol (In Situ)

Directive: Never isolate pure DCA. Generate it in situ or as a dilute ether solution.

Reaction: Dehydrochlorination of Trichloroethylene (TCE).

Protocol:

-

Setup: Use a 3-neck flask with a dry ice condenser. System must be under positive Nitrogen pressure.

-

Mixture: Combine Trichloroethylene (TCE) and Diethyl Ether (1:1 v/v).

-

Base Addition: Add Potassium Hydride (KH) or Lithium Hexamethyldisilazide (LiHMDS) slowly at -78°C.

-

Distillation (Optional but Hazardous): If isolation is absolutely necessary, codistill with ether. Do not distill to dryness.

Part 3: Comparative Data Summary

The following table contrasts the two species to prevent handling errors in the laboratory.

| Feature | gem-Dichloroalkenes ( | Dichloroacetylene ( |

| State (Ambient) | Liquid/Solid (Stable) | Gas/Volatile Liquid (Explosive) |

| Air Stability | Stable (Indefinite) | Pyrophoric / Auto-oxidizes |

| Primary Hazard | Irritant (Standard) | Neurotoxic, Explosive, Phosgene generator |

| Storage | Amber vial, Room Temp | -20°C in Ether (Never Pure) |

| Synthetic Use | Pd-coupling partner, Alkyne precursor | Niche electrophile (Michael acceptor) |

| Disposal | Standard Halogenated Waste | Quench immediately with aqueous acid/thiol |

References

-

Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. (2011). Detailed review of gem-dichloroalkene synthesis and stability. Link

-

Dichloroacetylene - Wikipedia. Overview of physical properties and toxicity. Link

-

Palladium-Catalyzed Direct C–H Bond Alkynylations Using gem-Dichloroalkenes. Organic Letters. (2012). Application of gem-dichloroalkenes as stable alkyne surrogates. Link

-

Re-evaluation of Some Organic Chemicals: Dichloroacetylene. IARC Monographs / NCBI. Toxicology and metabolic stability data. Link

-

Preparation of Alkynes by Elimination Reactions. Chemistry LibreTexts. Mechanistic details on dehydrohalogenation. Link

Sources

The Electronic Structure of 3,3-Dichloro-1-phenylprop-1-yne: A Comprehensive Technical Guide

Executive Summary

As a highly polarized, reactive electrophile, 3,3-dichloro-1-phenylprop-1-yne (CAS: 13524-09-9; Formula: C₉H₆Cl₂) serves as a critical intermediate in advanced organic synthesis, materials science, and organometallic chemistry. Structurally defined by a phenyl ring conjugated to an alkyne, which is terminally capped by a gem-dichloro propargylic group (Ph–C≡C–CHCl₂), its electronic architecture is a fascinating interplay of extended π-conjugation and profound stereoelectronic effects.

This whitepaper provides an in-depth analysis of the electronic topology, frontier molecular orbitals (FMOs), and spectroscopic signatures of 3,3-dichloro-1-phenylprop-1-yne. By bridging theoretical frameworks with self-validating experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights required to harness this compound's unique reactivity.

Molecular Geometry & Electronic Topology

The electronic structure of 3,3-dichloro-1-phenylprop-1-yne is governed by two competing yet complementary phenomena: sp²-sp π-conjugation and propargylic hyperconjugation [1].

Extended π-Conjugation

The phenyl ring (sp² hybridized) and the alkyne (sp hybridized) form a rigid, coplanar π-system. Similar to the well-documented electronic structure of phenylacetylene, the π-electrons originating from the C≡C bond and the benzene ring are highly delocalized across the two functional groups. This delocalization stabilizes the Highest Occupied Molecular Orbital (HOMO) and dictates the molecule's photophysical properties [2].

Stereoelectronic Effects & Inductive Withdrawal

The presence of the –CHCl₂ group at the propargylic position drastically alters the electronic landscape compared to simple aryl alkynes.

-

Inductive Effect (-I): The two highly electronegative chlorine atoms exert a strong electron-withdrawing effect through the σ-bonds, polarizing the alkyne and reducing electron density at the β-carbon.

-

Hyperconjugation (σ → π):* The σ(C–H) and σ(C–Cl) bonds can undergo stereoelectronic mixing with the adjacent alkyne π* antibonding orbitals. This interaction not only lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) but also weakens the C–Cl bonds, predisposing the molecule to facile propargylic substitution or tautomerization into allenyl/alkenylcarbyne species under catalytic conditions [4].

Orbital interactions and hyperconjugation pathways in 3,3-dichloro-1-phenylprop-1-yne.

Frontier Molecular Orbital (FMO) Analysis

Understanding the FMOs is critical for predicting the reactivity of 3,3-dichloro-1-phenylprop-1-yne. Quantitative computational modeling (e.g., DFT at the B3LYP/6-311G** level) reveals a distinct separation of orbital localization.

| Electronic Parameter | Approximate Value | Origin / Assignment |

| HOMO Energy | -6.1 eV | Localized on Phenyl π → Alkyne π (sp²-sp overlap) |

| LUMO Energy | -2.4 eV | Localized on Alkyne π* → Propargylic σ(C-Cl) |

| Band Gap (ΔE) | 3.7 eV | HOMO-LUMO Gap (Dictates UV-Vis absorption) |

| UV-Vis λ_max | ~285 nm | π → π transition (S₀ → S₁ vibronic coupling) |

| C 1s XPS Binding Energy | 284.5 eV / 286.8 eV | Phenyl sp² carbons / Propargylic sp³ carbon |

| Cl 2p XPS Binding Energy | 199.5 eV | Covalently bound propargylic chlorine |

The significantly lowered LUMO (-2.4 eV) compared to unhalogenated phenylacetylene makes this compound highly susceptible to nucleophilic attack. The LUMO's extension into the σ*(C-Cl) orbital explains the causality behind its tendency to undergo S_N2' or transition-metal-catalyzed cross-coupling reactions.

Spectroscopic Signatures

Vibronic Coupling in UV-Vis Spectroscopy

The S₁ ← S₀ electronic transition of the phenylalkyne scaffold is formally allowed but heavily influenced by vibronic coupling [3]. The presence of the massive, electron-withdrawing –CHCl₂ group breaks the local symmetry of the alkyne, leading to a bathochromic shift (red-shift) in the absorption spectrum. Second-order vibronic and Coriolis couplings dictate the relative intensities of the absorption bands, making theoretical treatments essential for accurate spectral assignment [3].

Photoelectron Spectroscopy (UPS/XPS)

Ultraviolet and X-ray Photoelectron Spectroscopy provide direct empirical evidence of the molecular orbital energy levels. XPS confirms the severe deshielding of the propargylic carbon (shifting its C 1s peak to ~286.8 eV), while UPS maps the broad π-π* valence band emissions, confirming the styrene-like π-conjugated skeleton [1].

Experimental Workflows: Electronic Characterization

To empirically validate the electronic structure of highly reactive propargylic dichlorides, researchers must employ self-validating, Ultra-High Vacuum (UHV) techniques to prevent nucleophilic degradation (e.g., hydrolysis) during measurement.

Protocol: High-Resolution Photoelectron Spectroscopy (XPS/UPS)

Objective: To map the occupied molecular orbitals and core-level chemical shifts, validating the extent of π-conjugation and the inductive effect of the –CHCl₂ group.

Step 1: Substrate Preparation & Calibration (Self-Validation)

-

Action: Clean a Au(111) single crystal via repeated cycles of argon ion sputtering (1 keV) and annealing (750 K) in UHV (< 10⁻¹⁰ mbar).

-

Causality: Establishing a pristine Au(111) surface provides a reliable, absolute Fermi edge reference (0 eV) for energy calibration and prevents adventitious carbon from skewing the delicate C 1s spectra.

Step 2: Sample Introduction and Deposition

-

Action: Introduce purified 3,3-dichloro-1-phenylprop-1-yne into the UHV chamber via a high-precision leak valve. Dose the substrate at cryogenic temperatures (100 K) to form a physisorbed monolayer.

-

Causality: Cryogenic dosing is mandatory. The lowered LUMO and weakened C–Cl bonds make the molecule highly reactive; ambient temperature dosing on metal surfaces can induce spontaneous dehalogenation or polymerization.

Step 3: XPS Core-Level Mapping

-

Action: Expose the sample to monochromatic Al Kα X-rays (1486.6 eV). Record the C 1s and Cl 2p regions using a hemispherical electron analyzer.

-

Causality: The chemical shift in the C 1s spectrum differentiates the electron-rich sp² carbons of the phenyl ring (~284.5 eV) from the highly deshielded, electron-poor sp³ propargylic carbon attached to the two chlorines (~286.8 eV).

Step 4: UPS Valence Band Acquisition

-

Action: Switch to a He I UV source (21.2 eV). Apply a -5.0 V bias to the sample to clear the secondary electron cutoff.

-

Causality: Low-energy UV photons possess high cross-sections for valence electrons, allowing direct visualization of the HOMO (phenyl-alkyne π-system) and confirming the calculated 3.7 eV band gap.

Step 5: Data Correlation

-

Action: Overlay the empirical binding energies with simulated Density of States (DOS) derived from DFT calculations.

Self-validating UHV photoelectron spectroscopy (UPS/XPS) experimental workflow.

Conclusion

The electronic structure of 3,3-dichloro-1-phenylprop-1-yne is a masterclass in functional group crosstalk. The extended π-conjugation of the phenylalkyne core provides a stable, delocalized HOMO, while the gem-dichloro propargylic moiety drastically lowers the LUMO via inductive withdrawal and σ-π* hyperconjugation. For drug development professionals and synthetic chemists, recognizing this highly polarized electronic topology is the key to unlocking its potential as a versatile, electrophilic building block in complex molecule synthesis.

References

-

Bonding Structure of Phenylacetylene on Hydrogen-Terminated Si(111) and Si(100): Surface Photoelectron Spectroscopy Analysis and Ab Initio Calculations - Langmuir (ACS Publications) -[Link]

-

The electronic spectra of aryl olefins: A theoretical study of phenylacetylene - The Journal of Chemical Physics (AIP Publishing) -[Link]

-

Vibronic analysis of the S1-S0 transition of phenylacetylene using photoelectron imaging and spectral intensities derived from electronic structure calculations - Journal of Physical Chemistry A (PubMed) -[Link]

-

Mechanistic Versatility at Ir(PSiP) Pincer Catalysts: Triflate Proton Shuttling from 2-Butyne to Diene and [3]Dendralene Motifs - Organometallics (ACS Publications) -[Link]

The Phenylpropargyl Scaffold in Modern Drug Discovery: A Technical Guide to Biological Activity and Synthetic Derivatization

Executive Summary

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently leverage chemical motifs that serve dual purposes: acting as versatile synthetic hubs and functioning as potent pharmacophores. Phenylpropargyl chloride (3-chloro-1-phenyl-1-propyne) and its derivatives represent a premier class of such molecules. The unique combination of a reactive benzylic/propargylic chloride and a terminal or internal alkyne provides an exceptional foundation for generating diverse bioactive libraries. This whitepaper systematically elucidates the biological activities of phenylpropargyl derivatives, detailing their roles as monoamine oxidase (MAO) inhibitors, targeted covalent inhibitors, and precursors for bioactive heterocycles.

Structural Pharmacology & Target Engagement

The biological utility of the phenylpropargyl system stems from its distinct stereoelectronic properties. The rigid, linear geometry of the alkyne, coupled with the lipophilic bulk of the phenyl ring, allows these derivatives to deeply penetrate hydrophobic protein pockets, while the alkyne itself can act either as a covalent warhead or a bioorthogonal handle.

Propargylamines and MAO-B Suicide Inhibition

The propargylamine moiety is a clinically validated pharmacophore for the irreversible inhibition of Monoamine Oxidase B (MAO-B), a primary target in the management of Parkinson's and Alzheimer's diseases[1]. The alkyne group acts as a mechanism-based "suicide" inhibitor by forming a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. Derivatizing phenylpropargyl chloride via amination yields highly selective MAO-B inhibitors. The steric bulk of the phenyl ring enhances lipophilicity, driving blood-brain barrier (BBB) penetration, while precisely anchoring the molecule within the bipartite hydrophobic cavity of MAO-B[1].

Targeted Covalent Inhibitors (TCIs) and Activity-Based Protein Profiling (ABPP)

In targeted oncology, phenylpropargyl derivatives are utilized to synthesize molecular probes for Activity-Based Protein Profiling (ABPP). For instance, the p97/VCP ATPase—a critical regulator of protein homeostasis and a target for glioma—can be covalently inhibited by compounds like FL-18. By utilizing 3-phenylpropargyl chloride, researchers synthesized the J-1 alkyne probe, which maintained a potent IC50 of 27 nmol/L against U87MG cells[2]. The alkyne tag allows for downstream CuAAC "click" conjugation with biotin-azide, enabling the proteome-wide identification of off-target and on-target engagements without disrupting the parent molecule's biological activity[2].

N-Terminal Domain Inhibition of the Androgen Receptor

Castration-resistant prostate cancer (CRPC) relies heavily on the persistent transcriptional activity of the androgen receptor (AR). Phenylpropargyl chloride is a critical building block in the synthesis of JN018 and its analogs, which are designed to inhibit or degrade the N-terminal domain of the AR[3]. The rigid architecture of the phenylpropargyl moiety precisely fits the unstructured, hydrophobic regions of the AR N-terminal domain, disrupting its transcriptional machinery[3].

Bioactive Heterocycles: Pyrazoles and Triazoles

Through 1,3-dipolar cycloadditions, the alkyne functionality of phenylpropargyl chloride is converted into highly active pyrazole and triazole derivatives. The reaction of ethyl diazoacetate with phenylpropargyl derivatives under zinc triflate catalysis yields pyrazoles with potent anti-inflammatory and kinase-inhibitory properties in excellent yields (up to 89%)[4]. Similarly, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) of phenylpropargyl ethers yields 1,2,3-triazoles with notable antimicrobial and fluorescent properties[5].

Fig 1: Chemical derivatization pathways of the phenylpropargyl chloride scaffold.

Quantitative Activity Profiles

To contextualize the pharmacological potency of these derivatives, the following table summarizes the quantitative biological activity across different therapeutic targets.

| Compound / Derivative Class | Primary Target | Biological Activity (IC50 / Ki) | Therapeutic Application | Source |

| J-1 Probe (Phenylpropargyl derivative) | p97/VCP ATPase | IC50 = 27 nmol/L | Glioma targeted therapy / ABPP | [2] |

| JN018 Analogues | Androgen Receptor (N-terminal) | High potency (Cell viability assays) | Castration-resistant prostate cancer | [3] |

| Propargylamine derivatives | MAO-B | IC50 = 0.029 - 0.497 µM | Parkinson's / Alzheimer's Disease | [1] |

| Pyrazole 57 (from phenylpropargyl) | Kinases / Inflammation | High synthetic yield (89%) | Anti-inflammatory / Anticancer | [4] |

| 1,2,3-Triazole derivatives | Microbial targets | Variable (Fluorescent tagging) | Antimicrobial / Optical Probes | [5] |

Self-Validating Experimental Methodologies

Scientific integrity demands that protocols are not merely followed, but actively verified at each critical juncture. The following methodologies are designed as self-validating systems , incorporating built-in quality control steps to explain the causality behind experimental choices.

Protocol A: Synthesis of Phenylpropargyl-Derived 1,2,3-Triazoles via CuAAC

Causality: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires Cu(I). We use Cu(II) sulfate reduced in situ by sodium ascorbate to maintain a steady concentration of the active Cu(I) species, preventing the oxidative homocoupling of the phenylpropargyl alkynes (Glaser coupling).

-

Reaction Setup: Dissolve the phenylpropargyl ether derivative (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by CuSO₄·5H₂O (0.1 eq). Stir at room temperature.

-

Validation Node 1 (Reaction Monitoring): After 4 hours, perform TLC (Hexane:EtOAc 7:3). Validation: The reaction is only considered complete when the UV-active alkyne spot entirely disappears. If present, add an additional 5 mol% of sodium ascorbate to re-reduce any oxidized copper.

-

Workup: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation Node 2 (Structural Confirmation): Perform FTIR spectroscopy on the crude product. Validation: Success is definitively confirmed by the complete disappearance of the ~2100 cm⁻¹ terminal alkyne stretch and the appearance of characteristic 1,2,3-triazole ring stretches (~3100 cm⁻¹ and ~1500 cm⁻¹).

Protocol B: Activity-Based Protein Profiling (ABPP) using Phenylpropargyl Probes

Causality: Probe incubation must occur in live cells to ensure target engagement happens in the native physiological conformation. Lysis prior to incubation often results in artifactual binding due to the exposure of hydrophobic domains normally buried in folded proteins.

-

Live-Cell Incubation: Incubate U87MG cells with the J-1 phenylpropargyl probe (5 µM) for 4 hours at 37°C.

-

Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with broad-spectrum protease inhibitors (to prevent target degradation prior to enrichment).

-

Click Chemistry: To the cleared lysate (2 mg/mL protein), add biotin-azide (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

-

Validation Node (In-Gel Fluorescence): Run a parallel 50 µL lysate aliquot using TAMRA-azide instead of biotin-azide. Resolve via SDS-PAGE and image under a fluorescence scanner. Validation: A distinct fluorescent band at the expected molecular weight of p97 (~97 kDa) confirms successful covalent engagement and click conjugation. Do not proceed to expensive LC-MS/MS without this confirmation.

-

Enrichment & LC-MS/MS: Incubate the biotinylated lysate with streptavidin-agarose beads, wash stringently to remove non-specific binders, perform on-bead trypsin digestion, and analyze via LC-MS/MS.

Fig 2: Logical workflow for Activity-Based Protein Profiling using alkyne-tagged probes.

Conclusion

The phenylpropargyl chloride scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore capable of driving modern drug discovery. Whether deployed as a suicide inhibitor for neurodegenerative diseases, a bioorthogonal handle for proteomic profiling in oncology, or a precursor for bioactive heterocycles, its unique stereoelectronic profile offers unparalleled utility. By adhering to rigorous, self-validating synthetic and biological protocols, researchers can fully harness the potential of this remarkable chemical motif.

References

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfR63mEG6QcQCZv2ybYknhO-lQXWMfWvrI9w-rOHr6RQYMdbqb06SeGYbqUotEvg1PcGhzK0OVE0yQZWyawLO9W6AyOwoNkpowG9v5oxud-UaZ-dY36wtEeUSFzjeA30vphoT53dRrYV2WSLw=]

- A targeted covalent inhibitor of p97 with proteome-wide selectivity. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDvW34tZBySJbnP_y372rfuON1oCLP6JO-a_D0HG_mjpudZZoG1IF-O8Lm2hi5w8IutKyRmDVXer9LZ8deoLQ4RD3IARIdns7MVKoHzNMJythF5ZfrLJ13XWLmHFSrI0miaPftTzC1kziWFGw=]

- Inhibitors of the n-terminal domain of the androgen receptor. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4-E9YQCyGCahW6dCNR7UjJdYqVOcnY8-cn4kmR3To_R565v_lJ5Dqf8xR8_xyKTYwjmTTzZmezNcdpYblhB08fnTBbxo24uuCfkZwj4W3QLyscmnHDDrScjDGdFoc5HjKLh-gDk5h]

- PROPARGYLAMINE MOIETY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP53glWGS_L1LMl3qnPNSoV30riapK09x7iiXfZ7TCUawnFSc4LUgF7ic5XRYR1qcOMORvQBBjAKoYSSLb_DSvBRJP2jxxOzI_vRf2OWvQ-hBjq5mNlTJ4r3vDoutoVs953xxD3oL4t-m73PP4v6aehxSM4NR0Esg_ZAZRLQ6LVtRGrWPpV07IzC4fUV7iBqE0204jG3yAg==]

- Synthesis and optical properties of novel 1,2,3-triazole derivatives possessing highly substituted imidazoles. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqhnNMGlcT46fi8lvVFMdgGWeucmzUNILXJwzlEwFQ-rSQVwrevlZVyoelbSUtmouHKJOEIFgXDG0jrotWkL8rmmfcZ1hFWoy6b_iKNmuTUr-ZM4jOF_Yw6q9ghUGcataLxsHsHcNAtKZ4fZw9M8b1XM7bnK7gUR8pVWEBA5_Hm_LgWrC8T1RWUxcUYFtkGKWHdbDFD37y3zJ2wSH0b6PTsvpyJ3bMQNptb6-V-K13Eb5IqNovOUhHLrNbBCEYNZefhFsoD_hCP--NMqFf6xl3bJuAXjEAR6qBfg==]

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. A targeted covalent inhibitor of p97 with proteome-wide selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US12162818B2 - Inhibitors of the n-terminal domain of the androgen receptor - Google Patents [patents.google.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 1,1-Dichloro-3-phenyl-2-propyne from Phenylpropargyl Aldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Mechanistic Guide and Experimental Protocol.

Executive Summary

The conversion of α,β-acetylenic aldehydes to their corresponding gem-dichlorides is a critical transformation in the synthesis of highly reactive alkynylhalocarbenes and cyclopropane derivatives[1]. This application note details the robust, field-proven synthesis of 1,1-dichloro-3-phenyl-2-propyne from phenylpropargyl aldehyde (phenylpropiolaldehyde)[2] using phosphorus pentachloride (PCl₅). By strictly controlling reaction stoichiometry and temperature, this protocol suppresses unwanted electrophilic addition across the alkyne, ensuring high fidelity and yields of 50–75%[1][3].

Mechanistic Rationale

The transformation relies on the deoxychlorination of the aldehyde carbonyl. PCl₅ acts as a potent electrophilic chlorinating agent. The mechanism initiates with the nucleophilic attack of the carbonyl oxygen onto the phosphorus atom, displacing a chloride ion to form an alkoxyphosphonium intermediate. The liberated chloride ion subsequently attacks the highly electrophilic carbonyl carbon. A second chloride substitution expels phosphoryl chloride (POCl₃) as a thermodynamically stable byproduct, yielding the terminal gem-dichloride.

Understanding this causality is critical: PCl₅ exists in an equilibrium (

Mechanistic pathway of PCl5-mediated deoxychlorination of phenylpropargyl aldehyde.

Experimental Methodology

Reaction Stoichiometry & Materials

To ensure complete conversion while minimizing side reactions, a slight excess of PCl₅ (1.15 equivalents) is utilized.

Table 1: Reaction Optimization & Stoichiometry (10 mmol scale)

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| Phenylpropargyl aldehyde | 130.14 | 1.00 | 1.30 g | Starting Material |

| Phosphorus pentachloride | 208.24 | 1.15 | 2.40 g | Chlorinating Agent |

| Dichloromethane (Anhydrous) | 84.93 | - | 25.0 mL | Solvent |

Step-by-Step Protocol

Note: This protocol is designed as a self-validating system. Visual and thermal cues are provided to ensure the integrity of the reaction at each phase.

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet. Maintain a positive argon pressure to exclude ambient moisture, which rapidly degrades PCl₅.

-

Reagent Loading: Transfer 2.40 g of PCl₅ into the flask and suspend it in 15 mL of anhydrous dichloromethane (DCM).

-

Thermal Control: Submerge the flask in an ice-water bath and allow the suspension to cool to 0 °C for 10 minutes. Causality: PCl₅ is partially insoluble in DCM at 0 °C; however, cooling is mandatory to suppress the dissociation of PCl₅ into

, thereby protecting the alkyne moiety from halogenation. -

Dropwise Addition: Dissolve 1.30 g of phenylpropargyl aldehyde in 10 mL of anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the PCl₅ suspension over 30 minutes. Validation: The suspension will gradually clarify into a homogenous, pale-yellow solution as the alkoxyphosphonium intermediate forms.

-

Reaction Progression: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for an additional 2 to 4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1, UV visualization) until the aldehyde spot (

) is completely consumed. -

Quenching (Critical Step): Transfer the reaction mixture to a separatory funnel and carefully pour it over 50 g of crushed ice. Causality: The ice quench provides a massive heat sink while rapidly hydrolyzing unreacted PCl₅ and the POCl₃ byproduct into water-soluble phosphoric and hydrochloric acids. This prevents these corrosive species from co-distilling with the product.

-

Extraction & Washing: Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with DCM (2 × 15 mL). Combine the organic layers and wash sequentially with saturated aqueous

(20 mL) to neutralize residual acids, followed by brine (20 mL). -

Drying & Isolation: Dry the organic phase over anhydrous

. Filter and concentrate under reduced pressure (water bath < 30 °C). Causality: Excessive heat during rotary evaporation can cause thermal degradation of the gem-dichloride. -

Purification: Purify the crude dark oil via short-path vacuum distillation or silica gel flash chromatography (100% Hexanes) to afford 1,1-dichloro-3-phenyl-2-propyne as a pale yellow to colorless oil (Yield: 50–75%)[1].

Analytical Characterization

Validating the structural integrity of the synthesized 1,1-dichloro-3-phenyl-2-propyne is paramount before downstream application.

Table 2: Expected Analytical Characterization Data

| Analytical Technique | Expected Signals / Observations | Diagnostic Significance |

| ¹H NMR (CDCl₃, 400 MHz) | The singlet at ~6.35 ppm confirms the presence of the gem-dichloride proton, heavily deshielded by the adjacent halogens and alkyne. | |

| ¹³C NMR (CDCl₃, 100 MHz) | Disappearance of the aldehyde carbonyl carbon (~176 ppm) and appearance of the | |

| FT-IR (ATR) | ~2220 cm⁻¹ (C | Absence of the strong aldehyde C=O stretch (~1690 cm⁻¹) confirms complete conversion. |

| GC-MS (EI) | m/z 184 [M]⁺, 186 [M+2]⁺ (approx. 9:6 ratio) | Isotopic pattern confirms the presence of two chlorine atoms. |

Safety & EHS Considerations

-

Phosphorus Pentachloride (PCl₅): Highly corrosive and moisture-sensitive. Reacts violently with water to release toxic hydrogen chloride (HCl) gas. Handle strictly within a fume hood using appropriate PPE.

-

Phenylpropargyl Aldehyde: A known lachrymator and severe skin/eye irritant[2]. Avoid inhalation of vapors.

-

Phosphoryl Chloride (POCl₃): The reaction byproduct is highly toxic and corrosive. The ice quench step must be performed slowly to safely hydrolyze POCl₃ without violent exotherms.

References

1.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 75740, Phenylpropynal", PubChem. URL: [Link] 2.[3] Newman, M. S., & Ream, B. C. (1966). "Reactions of Acetylenic Ketones and an Aldehyde with Phosphorus Pentachloride." The Journal of Organic Chemistry, 31(11), 3861–3862. URL:[Link] 3.[1] Shavrin, K. N., Krylova, I. V., Dolgii, I. E., & Nefedov, O. M. (1992). "Alkynylhalocarbenes. 2. Generation of (alkyn-1-yl)-chlorocarbenes by basic solvolysis of 1,1-dichloro-2-alkynes and their reaction with olefins: Synthesis of 1-chloro-1-alkynylcyclopropanes." Bulletin of the Russian Academy of Sciences Division of Chemical Science, 41(5), 885-891. URL:[Link]

Sources

Application Notes & Protocols: Synthesis of Propargylic gem-Dichlorides via PCl₅-Mediated Chlorination

Abstract: Propargylic gem-dichlorides are valuable synthetic intermediates, serving as precursors for the construction of complex alkynes, allenes, and various heterocyclic systems in medicinal and materials chemistry. The conversion of a carbonyl group to a gem-dichloro moiety is a fundamental transformation, and phosphorus pentachloride (PCl₅) remains a powerful, albeit aggressive, reagent for this purpose. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, applications, and detailed protocols for the chlorination of propargylic ketones using PCl₅. It emphasizes mechanistic understanding, operational safety, and practical considerations to ensure successful and reproducible outcomes.

The Imperative of Safety: Handling Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is a highly reactive and corrosive solid that demands stringent safety protocols.[1] It reacts violently with water, releasing toxic and corrosive hydrogen chloride (HCl) gas.[2][3] Inhalation can be fatal, and it causes severe burns to the skin and eyes.[4][5] Adherence to the following guidelines is non-negotiable.

1.1. Personal Protective Equipment (PPE): Due to its extreme toxicity and corrosiveness, a comprehensive PPE ensemble is mandatory.[1]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and fumes.[1][6]

-

Hand Protection: Use chemically resistant gloves such as butyl rubber, neoprene, or nitrile rubber.[1][6]

-

Body Protection: An acid-resistant, full-body lab coat or coveralls should be worn.[1]

-

Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood. In case of potential exposure above permissible limits, a respirator is required.[5]

1.2. Handling and Storage:

-

Environment: PCl₅ is hygroscopic and must be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[1]

-

Storage: Store PCl₅ in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, segregated from water, alcohols, acids, and other incompatible materials.[1][4]

-

Dispensing: Use glass or plastic (Teflon) spatulas for transferring the solid. Metal spatulas can be corroded.

1.3. Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Spills: Evacuate the area. For small spills, carefully cover with a dry, inert absorbent material like sand or vermiculite. Do not use water. Collect the material into a sealed container for hazardous waste disposal.[7]

Reaction Principles and Mechanism

The primary application of PCl₅ in this context is the conversion of a ketone's carbonyl group (C=O) into a geminal dichloride (CCl₂).[8][9] This transformation is particularly effective for propargylic ketones, providing access to the target dichlorides.

2.1. The Mechanistic Pathway: The reaction proceeds through a series of steps involving the activation of the carbonyl oxygen by the electrophilic phosphorus center of PCl₅. While several nuanced pathways have been proposed, a generally accepted mechanism involves the formation of a key chlorocarbonium ion intermediate.[10][11]

-

Oxygen Attack: The lone pair of electrons on the carbonyl oxygen attacks the electrophilic phosphorus atom of PCl₅. In its solid state, PCl₅ exists as an ionic pair [PCl₄⁺][PCl₆⁻], and the [PCl₄⁺] cation is the likely electrophile.[10]

-

Intermediate Formation: This initial attack forms a highly reactive intermediate.

-

Chloride Transfer & Elimination: A chloride ion is transferred to the carbonyl carbon, and the strong P-O bond is formed, leading to the elimination of phosphorus oxychloride (POCl₃) and the generation of a chlorocarbonium ion.

-

Final Chlorination: The carbocation is then attacked by another chloride ion (from [PCl₆⁻] or another PCl₅ molecule) to yield the final gem-dichloride product.[10]

Caption: Proposed mechanism for PCl₅-mediated gem-dichlorination of a ketone.

2.2. Substrate Considerations:

-

Propargylic Ketones: These are the ideal substrates for this reaction. The electron-withdrawing nature of the alkyne can influence the reactivity of the carbonyl group.

-

Propargylic Alcohols: Direct conversion of a propargylic alcohol to a gem-dichloride with PCl₅ is not a standard procedure. Alcohols react with PCl₅ to typically form the corresponding monochloride (R-OH → R-Cl), not a gem-dichloride.[12][13][14] Therefore, to synthesize a propargylic gem-dichloride from a propargylic alcohol, a two-step sequence is required:

-

Oxidation of the propargylic alcohol to the corresponding propargylic ketone (e.g., using Dess-Martin periodinane, PCC, or Swern oxidation).

-

Subsequent chlorination of the resulting ketone with PCl₅ as described herein.

-

-

Side Reactions: Depending on the substrate and reaction conditions, elimination reactions can occur, leading to the formation of chloroalkenes or chloroallenes as byproducts.[8][15] Careful temperature control is crucial to minimize these pathways.

Application Notes: Optimizing the Reaction

Successful synthesis relies on the careful control of several experimental parameters.

3.1. Solvent Choice: The reaction is typically performed in anhydrous, non-polar, aprotic solvents.

-

Chlorinated Solvents: Dichloromethane (DCM) and carbon tetrachloride (CCl₄) are commonly used as they are inert to the reaction conditions and effectively solvate the reagents.[11]

-

Hydrocarbon Solvents: Benzene or toluene can also be employed.

-

Polar Solvents: Polar solvents like nitromethane are generally avoided as they can promote undesired ionic chlorination pathways.[11]

3.2. Temperature Control: Temperature is a critical parameter for selectivity.

-

Low Temperatures: Many procedures report conducting the reaction at low temperatures, such as -78 °C (dry ice/acetone bath), especially for sensitive substrates like nucleosides.[16][17][18] This helps to control the reaction's exothermicity and minimize the formation of elimination byproducts.

-

Room Temperature or Heating: For more robust substrates, the reaction can be run at room temperature or with gentle heating. However, this increases the risk of side reactions.

3.3. Stoichiometry and Additives:

-

PCl₅ Stoichiometry: At least one equivalent of PCl₅ is required per equivalent of the ketone. Often, a slight excess (1.1 to 1.5 equivalents) is used to ensure complete conversion.

-

Use of Pyridine: While not always necessary, a hindered base like pyridine or 2,6-lutidine can be added to the reaction mixture. Its primary role is to scavenge the HCl gas produced during the reaction, which can be beneficial for acid-sensitive substrates.

3.4. Reaction Work-up and Purification: The work-up procedure is designed to safely quench excess PCl₅ and separate the desired product from the main byproduct, phosphorus oxychloride (POCl₃).

-

Quenching: The reaction is typically quenched by slowly pouring the mixture over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This must be done cautiously in a fume hood due to vigorous gas evolution (HCl and CO₂).

-

Extraction: The product is then extracted into an organic solvent (e.g., DCM, ether, or ethyl acetate).

-

Purification: The crude product is often purified by column chromatography on silica gel.

Detailed Experimental Protocols

Protocol 1: General Procedure for gem-Dichlorination of a Propargylic Ketone

This protocol provides a generalized method applicable to a range of propargylic ketones. Researchers should perform small-scale trials to optimize conditions for their specific substrate.

Caption: Standard experimental workflow for PCl₅-mediated gem-dichlorination.

Materials:

-

Propargylic ketone (1.0 eq)

-

Phosphorus pentachloride (PCl₅) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Dry ice and acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Inert gas line (N₂ or Ar)

-

Low-temperature thermometer

Procedure:

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the propargylic ketone (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Dissolve the ketone in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: While maintaining the temperature at -78 °C, add phosphorus pentachloride (1.2 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred, cold (0 °C) saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure propargylic gem-dichloride.

Data Summary and Troubleshooting

Table 1: Representative Reaction Conditions and Outcomes

| Substrate Type | Temperature (°C) | Solvent | Typical Yield (%) | Potential Byproducts | Reference(s) |

| Protected 3'-Ketonucleoside | -78 | DCM | 22-30% | Monochloro-vinyl derivative | [16][18] |

| Protected 2'-Ketonucleoside | -78 to 0 | DCM | 55-70% | Fewer elimination byproducts | [18][19] |

| Simple Dialkyl Ketone | 84 | Neat | 10% | Chloro-olefins (cis/trans) | [8] |

| Acetylacetone | 84 | Neat | Low | Dichloro-dienes, trichloro-pentenes | [8] |

Troubleshooting Guide:

| Issue | Probable Cause | Suggested Solution |

| Low or No Conversion | Inactive PCl₅ (hydrolyzed); Insufficient reaction time/temp. | Use freshly opened or properly stored PCl₅. Allow the reaction to warm slowly to 0 °C or RT if the substrate is stable. |

| Formation of Byproducts | Reaction temperature too high; Substrate sensitivity. | Maintain strict low-temperature control (-78 °C). Consider adding a non-nucleophilic base (e.g., pyridine) to scavenge HCl. |

| Difficult Purification | Product co-elutes with POCl₃. | Ensure the aqueous work-up is thorough. POCl₃ hydrolyzes in water. A second wash with cold NaHCO₃ may help. |

| Violent Quenching | Adding water/bicarbonate too quickly. | Pour the reaction mixture slowly onto crushed ice or a cold, vigorously stirred bicarbonate solution. |

References

- Vertex AI Search Result 1. (2025, April 9).

- Loba Chemie. (2019, May 7). PHOSPHORUS PENTACHLORIDE FOR SYNTHESIS MSDS.

- Alpha Chemika. PHOSPHOROUS PENTACHLORIDE For Synthesis.

- Multichem Exports.

- Coherent Market Insights. (2025, February 6).

-

Wikipedia. Phosphorus pentachloride. [Link]

-

Chemistry Stack Exchange. (2018, March 29). Mechanism for conversion of ketone to dichloride with phosphorus pentachloride. [Link]

-

Canadian Science Publishing. Reactions of Phosphorus Pentachloride with Ethyl-, Vinyl-, and Ethynyl(trichloromethyl)carbinol and with 1,1,1-Trichloro-3-nonyn-2-ol. [Link]

-

Brainly.in. (2024, April 13). Why does alcohol on reaction with pcl5 give sn2?[Link]

-

Newman, M. S., & Ream, B. C. (1966). Reactions of Acetylenic Ketones and an Aldehyde with Phosphorus Pentachloride. The Journal of Organic Chemistry, 31(7), 2175–2178. [Link]

-

ResearchGate. (2025, August 5). The Structure and Reactivity of Phosphorus Pentachloride. [Link]

-

Panfilova, A., et al. (2018). Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. Molecules, 23(6), 1423. [Link]

-

ResearchGate. Facile Conversion of Aldehydes and Ketones to gem-Dichlorides Using Chlorodiphenylphosphine/N-Chlorosucccinimide as a New and Neutral System. [Link]

-

Chemguide. replacing the -oh group in alcohols by a halogen. [Link]

-

Panfilova, A., et al. (2018). Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. Molecules, 23(6), 1423. [Link]

- Google Patents. (1973).

-

ResearchGate. (2025, October 16). Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides. [Link]

-

Chemistry Stack Exchange. (2015, July 7). Reaction of alcohols with PCl5 and PCl3. [Link]

-

Vedantu. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main. [Link]

-

YouTube. (2015, February 7). Alcohols Advanced 6. Reaction of ethanol with PCl5. [Link]

Sources

- 1. coherentmarketinsights.com [coherentmarketinsights.com]

- 2. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. multichemexports.com [multichemexports.com]

- 8. US3715407A - Chlorination of ketonic acetyl groups - Google Patents [patents.google.com]

- 9. PCl5 reacts with propanone to give A Vicinal dichloride class 12 chemistry JEE_Main [vedantu.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. brainly.in [brainly.in]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Phosphorus Pentachloride Promoted gem-Dichlorination of 2′- and 3′-Deoxynucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Notes and Protocols for Cross-Coupling Reactions Involving gem-Dichloropropargyl Substrates

Introduction: The Synthetic Utility of gem-Dichloropropargyl Systems

gem-Dichloropropargyl substrates are a unique class of building blocks in organic synthesis, possessing a rich and versatile reactivity profile. The presence of two chlorine atoms on the propargylic carbon, adjacent to an alkyne, opens up a variety of synthetic transformations. These substrates can act as precursors to substituted allenes, enynes, and other valuable molecular architectures. This guide provides an in-depth exploration of their application in palladium-catalyzed cross-coupling reactions, offering detailed protocols and expert insights for researchers in organic synthesis and drug development. While direct literature on the cross-coupling of gem-dichloropropargyl substrates is emerging, the protocols and principles outlined herein are derived from well-established procedures for structurally related compounds, such as gem-dichloroalkenes and other propargylic electrophiles.

Sonogashira Coupling: A Gateway to Conjugated Enynes

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[1][2] In the context of gem-dichloropropargyl substrates, a selective mono-alkynylation is the desired outcome to generate valuable chloro-substituted enynes.

Mechanistic Insights

The catalytic cycle of the Sonogashira coupling involves both palladium and copper.[3] The palladium cycle consists of three primary steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation with a copper acetylide, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[2] The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[3]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Key Considerations for Selective Mono-Coupling

Achieving selective mono-alkynylation of gem-dichloropropargyl substrates is crucial to avoid the formation of di-substituted byproducts. Drawing parallels from studies on gem-dihaloalkenes, the use of bulky phosphine ligands is expected to be critical. These ligands can sterically hinder the approach of the palladium complex for a second oxidative addition after the first coupling has occurred.

Experimental Protocol: Mono-Sonogashira Coupling (Adapted)

This protocol is adapted from established Sonogashira procedures for aryl and vinyl halides.[4][5][6] Optimization may be required for specific gem-dichloropropargyl substrates.

Materials:

-

gem-Dichloropropargyl substrate (1.0 mmol)

-

Terminal alkyne (1.1 mmol)

-

Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

-

Anhydrous and degassed solvent (e.g., THF or Toluene, 5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the gem-dichloropropargyl substrate, Pd(PPh₃)₂Cl₂, and CuI.

-

Add the anhydrous and degassed solvent, followed by the amine base via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Heat the reaction to 50-70 °C and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate.[7][8] For gem-dichloropropargyl substrates, this reaction offers a pathway to synthesize chloro-substituted vinyl-aryl or vinyl-vinyl compounds.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data on Analogous Suzuki-Miyaura Couplings

| Electrophile | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | [10][11] |

| 3,6-Dibromopyridazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | [9] |

Experimental Protocol: Mono-Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from procedures for the selective mono-coupling of gem-dichloroalkenes and dihalopyrimidines.[10][11] The choice of a bulky ligand such as XPhos or SPhos is recommended to promote mono-selectivity.

Materials:

-

gem-Dichloropropargyl substrate (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

-

XPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Anhydrous and degassed 1,4-dioxane (5 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, add the gem-dichloropropargyl substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.

-

Add the anhydrous and degassed 1,4-dioxane.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Negishi Coupling: Engaging Organozinc Reagents

The Negishi coupling is a versatile cross-coupling reaction that utilizes organozinc reagents as the nucleophilic partner.[12] This reaction is known for its high functional group tolerance and the ability to couple a wide range of organic electrophiles, including propargylic systems.[12]

Mechanistic Pathway

Similar to other palladium-catalyzed cross-coupling reactions, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13] A key feature is the high reactivity of organozinc reagents in the transmetalation step.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling with Propargylic Substrates (Adapted)

This protocol is based on general procedures for the Negishi coupling of propargylic halides.[12]

Materials:

-

gem-Dichloropropargyl substrate (1.0 mmol)

-

Organozinc reagent (1.2 mmol, e.g., prepared from the corresponding organolithium or Grignard reagent and ZnCl₂)

-

Pd(dba)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Anhydrous THF (5 mL)

Procedure:

-

Prepare the organozinc reagent in a separate flask under an inert atmosphere.

-

In another dry Schlenk flask under an inert atmosphere, add the gem-dichloropropargyl substrate, Pd(dba)₂, and SPhos.

-

Add anhydrous THF and stir for 10 minutes at room temperature.

-

Slowly add the solution of the organozinc reagent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-